Dxps-IN-1

Description

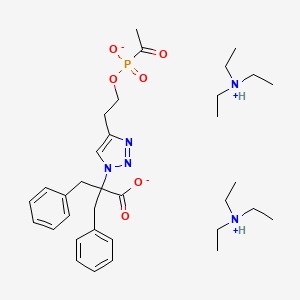

Properties

Molecular Formula |

C34H54N5O6P |

|---|---|

Molecular Weight |

659.8 g/mol |

IUPAC Name |

2-[4-[2-[acetyl(oxido)phosphoryl]oxyethyl]triazol-1-yl]-2-benzyl-3-phenylpropanoate;bis(triethylazanium) |

InChI |

InChI=1S/C22H24N3O6P.2C6H15N/c1-17(26)32(29,30)31-13-12-20-16-25(24-23-20)22(21(27)28,14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19;2*1-4-7(5-2)6-3/h2-11,16H,12-15H2,1H3,(H,27,28)(H,29,30);2*4-6H2,1-3H3 |

InChI Key |

UAJUIMMIGHWIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.CC[NH+](CC)CC.CC(=O)P(=O)([O-])OCCC1=CN(N=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 1-deoxy-D-xylulose 5-phosphate Synthase (DXPS) Inhibitors

Introduction

While specific public information on a compound designated "Dxps-IN-1" is not available, this guide provides a comprehensive overview of the mechanism of action for inhibitors of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). DXPS is a critical enzyme in the methylerythritol phosphate (MEP) pathway, essential for the biosynthesis of isoprenoids in most bacteria, apicomplexan parasites, and plants.[1][2][3] Its absence in humans makes it an attractive target for the development of novel antibiotics and herbicides.[1][3][4][5][6] This document details the enzymatic function of DXPS, the consequences of its inhibition, and the methodologies used to study these effects, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting the MEP Pathway

DXPS catalyzes the first and rate-limiting step in the MEP pathway: the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1][2][3] DXP is a crucial branch-point metabolite, serving as a precursor for the synthesis of essential isoprenoids, as well as the vitamins thiamin diphosphate (ThDP) and pyridoxal phosphate (PLP).[2][4][7][8][9] Isoprenoids are vital for numerous cellular functions, including cell wall biosynthesis, while ThDP and PLP are essential cofactors for a multitude of metabolic enzymes.[4][7]

Inhibition of DXPS disrupts the MEP pathway, leading to a depletion of these essential downstream products. This disruption results in impaired chloroplast development and pigment loss in plants and bacteriostatic or bactericidal effects in bacteria.[1][10]

Signaling Pathway: The Methylerythritol Phosphate (MEP) Pathway

The diagram below illustrates the central role of DXPS in the MEP pathway and the point of intervention for DXPS inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revealing Donor Substrate-Dependent Mechanistic Control on DXPS, an Enzyme in Bacterial Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dxps-IN-1: A Potent Inhibitor of 1-deoxy-D-xylulose-5-phosphate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dxps-IN-1, a potent inhibitor of the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). DXPS is a critical enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in most bacteria, apicomplexan parasites, and plants, but absent in humans. This makes DXPS an attractive target for the development of novel antimicrobial agents. This document details the mechanism of action of this compound, presents key quantitative data on its inhibitory activity, outlines experimental protocols for its study, and visualizes the relevant biochemical pathways and experimental workflows.

Introduction to 1-deoxy-D-xylulose-5-phosphate Synthase (DXPS)

1-deoxy-D-xylulose-5-phosphate synthase (DXPS) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the first and rate-limiting step of the MEP pathway.[1][2] This pathway is responsible for the synthesis of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), the universal precursors for isoprenoid biosynthesis.[2][3] Isoprenoids are a large and diverse class of molecules with essential functions, including roles in cell wall biosynthesis, electron transport, and as components of signaling molecules.

DXPS catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP) and carbon dioxide.[3][4][5] The enzyme is a key regulator of the MEP pathway and is essential for the survival of organisms that utilize this pathway.[1] Its absence in mammals makes it an ideal target for the development of selective inhibitors with potential as antibiotics, herbicides, and antimalarial drugs.[3][6]

This compound: A Potent Bisubstrate Analog Inhibitor

This compound, also known as Compound 8, is a potent inhibitor of DXPS.[7] It acts as a bisubstrate analog, designed to target the unique random sequential mechanism of DXPS, which involves the formation of a ternary complex between the enzyme, the pyruvate-derived C2α-lactylthiamin diphosphate (LThDP) intermediate, and D-GAP.[3][8]

Mechanism of Action

This compound is a gem-diaryl bisubstrate analog that potently inhibits E. coli DXP synthase.[7] Its design as a bisubstrate inhibitor allows it to occupy both the pyruvate and D-GAP binding sites within the enzyme's active site, leading to potent inhibition.[8]

Quantitative Inhibitory Data

The inhibitory potency of this compound and other relevant DXPS inhibitors is summarized in the tables below. This data is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.

Table 1: Inhibitory Potency of this compound

| Compound | Target Enzyme | K_i_ (nM) | Reference |

| This compound (Compound 8) | E. coli DXPS (EcDXPS) | 2.9 | [7] |

Table 2: Inhibitory Potency of Other Key DXPS Inhibitors

| Compound | Target Enzyme | K_i_ (nM) | IC_50_ (µM) | Selectivity (over mammalian PDH) | Reference |

| D-PheTrAP | E. coli DXPS | 90 ± 10 | > 3 | >15,000-fold | [8] |

| Butyl Acetylphosphonate (BAP) | E. coli DXPS | - | - | Selective | [9][10] |

| Benzylacetylphosphonate (BnAP) | E. coli DXPS | 10,400 ± 1,300 | - | ~85-fold (over PDH) | [11] |

| Hydroxybenzaldoxime 1 | D. radiodurans DXPS | 1,000 ± 200 | - | - | [12] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of DXPS inhibitors. The following sections describe key experimental protocols.

DXPS Inhibition Assay (Coupled Assay)

A commonly used method to determine the inhibitory activity of compounds against DXPS is a coupled enzyme assay involving 1-deoxy-D-xylulose-5-phosphate reductoisomerase (IspC), the second enzyme in the MEP pathway.[4][8]

Principle: The product of the DXPS reaction, DXP, is the substrate for IspC, which catalyzes its reduction to 2-C-methyl-D-erythritol 4-phosphate (MEP) using NADPH as a cofactor. The rate of DXPS activity is therefore proportional to the rate of NADPH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[4][13]

Reagents:

-

HEPES buffer (100 mM, pH 8.0)

-

MgCl₂ (2 mM)

-

NaCl (5 mM)

-

Thiamine diphosphate (ThDP) (1 mM)

-

NADPH (200 µM)

-

Recombinant DXPS enzyme (e.g., 100 nM)

-

Recombinant IspC enzyme (e.g., 2 µM)

-

Pyruvate (substrate)

-

D-glyceraldehyde 3-phosphate (D-GAP) (substrate)

-

Inhibitor compound (e.g., this compound) at various concentrations

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing HEPES buffer, MgCl₂, NaCl, ThDP, NADPH, IspC, and DXPS.

-

Add the inhibitor compound at a range of concentrations to the wells.

-

Pre-incubate the mixture at a specified temperature (e.g., 23°C or 37°C) for a defined period.[8]

-

Initiate the reaction by the simultaneous addition of the substrates, pyruvate and D-GAP.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction velocities from the linear phase of the reaction progress curves.

Determination of K_i_ and IC_50_ Values

IC_50_ Determination: The half-maximal inhibitory concentration (IC_50_) is determined by plotting the initial reaction velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

K_i_ Determination: The inhibition constant (K_i_) provides a more precise measure of the inhibitor's potency. For competitive inhibitors, K_i_ can be determined by measuring the initial velocities at different substrate and inhibitor concentrations and fitting the data to the Morrison equation or by using graphical methods such as Lineweaver-Burk or Dixon plots.[8] For slow-tight-binding inhibitors, kinetic analysis of the reaction progress curves is required to determine the forward and reverse isomerization rates (k_on_ and k_off_) and the overall inhibition constant (K_i_*).[8]

Visualizations

Diagrams illustrating key pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in DXPS inhibition.

The Methylerythritol Phosphate (MEP) Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-deoxy-D-xylulose-5-phosphate synthase - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of E. coli 1-deoxy-D-xylulose-5-phosphate synthase by acetylphosphonates() - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. First crystal structures of 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) from Mycobacterium tuberculosis indicate a distinct mechanism of intermediate stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]

The Biological Activity of Alkylphosphonate Inhibitors of DXP Synthase in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis. This pathway is essential in most pathogenic bacteria but absent in humans, making DXPS an attractive target for selective antibacterial agents. This technical guide provides an in-depth overview of the biological activity of a class of DXPS inhibitors known as alkyl acetylphosphonates (AlkylAPs), with a focus on Butylacetylphosphonate (BAP) and its derivatives, which are often referred to in the literature and may be misidentified as "Dxps-IN-1".

DXPS catalyzes the thiamin diphosphate (ThDP)-dependent condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). DXP is a critical branch-point metabolite, feeding into the biosynthesis of essential isoprenoids, as well as the vital cofactors thiamin diphosphate (ThDP) and pyridoxal phosphate (PLP).[1] By inhibiting DXPS, AlkylAPs disrupt these fundamental metabolic pathways, leading to bacterial growth inhibition.

Mechanism of Action

AlkylAPs are synthetic bisubstrate analogs that mimic the natural substrates of DXPS.[2] Their mechanism of action involves entering the active site of the enzyme and forming a stable covalent adduct with the ThDP cofactor, effectively inactivating the enzyme.[3] This selective inhibition of DXPS leads to the depletion of downstream metabolites that are crucial for bacterial survival and pathogenesis. The selectivity of these inhibitors for bacterial DXPS over mammalian ThDP-dependent enzymes, such as pyruvate dehydrogenase (PDH), is a key feature that makes them promising candidates for further drug development.[1][4]

Quantitative Data on Biological Activity

The biological activity of AlkylAP inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for Butylacetylphosphonate (BAP) and other potent inhibitors.

Table 1: In Vitro Enzyme Inhibition and Selectivity of DXPS Inhibitors

| Inhibitor | Target Enzyme | Ki (nM) | Ki* (nM) | Selectivity (fold) vs. mammalian PDH | Reference |

| Butylacetylphosphonate (BAP) | E. coli DXPS | - | - | 60 | [1] |

| D-PheTrAP | E. coli DXPS | - | 90 ± 10 | >15,000 | [4] |

| gem-Diaryl Bisubstrate Analog (8) | E. coli DXPS | 2.9 (Kiapp) | - | >64,000 | [5] |

Ki represents the inhibition constant for slow-tight-binding inhibitors.

Table 2: Minimum Inhibitory Concentrations (MIC) of Butylacetylphosphonate (BAP) Against Various Bacterial Strains

| Bacterial Strain | Growth Medium | MIC (µM) | Reference |

| Escherichia coli MG1655 | CAMHB | 2500 | [1] |

| Escherichia coli MG1655 | M9 | 5 | [1] |

| Escherichia coli clinical isolate | CAMHB | >21505 | [1] |

| Escherichia coli clinical isolate | M9 | 11 | [1] |

| Salmonella enterica LT2 | CAMHB | 21505 | [1] |

| Salmonella enterica LT2 | M9 | 11 | [1] |

| Pseudomonas fluorescens | CAMHB | >21505 | [1] |

| Pseudomonas fluorescens | M9 | 43 | [1] |

| Bacillus anthracis Sterne | CAMHB | 5376 | [1] |

| Klebsiella pneumoniae | M9 | 1376 | [1] |

| Enterobacter cloacae | M9 | 688 | [1] |

| Klebsiella oxytoca | M9 | 43 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of DXPS inhibitors. The following are outlines of key experimental protocols cited in the literature.

DXPS Enzyme Inhibition Assay (Coupled Assay)

This assay measures the activity of DXPS by coupling the production of DXP to the activity of a downstream enzyme, IspC (DXP reductoisomerase), which consumes NADPH. The depletion of NADPH is monitored spectrophotometrically.

Materials:

-

Purified DXPS enzyme

-

Purified IspC enzyme

-

Buffer: 100 mM HEPES, 2 mM MgCl2, 5 mM NaCl, 2.5 mM DTT, pH 8[4]

-

Thiamin diphosphate (ThDP)

-

NADPH

-

Pyruvate

-

D-glyceraldehyde 3-phosphate (D-GAP)

-

DXPS inhibitor (e.g., BAP)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing buffer, ThDP, NADPH, and IspC enzyme.[4]

-

Add the DXPS inhibitor at various concentrations to the wells.

-

Add the purified DXPS enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 25°C).[3]

-

Initiate the reaction by the simultaneous addition of the substrates, pyruvate and D-GAP.[4]

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 and Ki values by plotting the initial velocities against the inhibitor concentrations and fitting the data to appropriate inhibition models (e.g., Morrison equation for tight-binding inhibitors).[4]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is commonly used.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth (CAMHB) for rich medium, M9 minimal medium for nutrient-limited conditions)[1]

-

DXPS inhibitor (e.g., BAP)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the DXPS inhibitor in the chosen growth medium in a 96-well microplate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (bacteria in medium without inhibitor) and a negative control (medium without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest inhibitor concentration that shows no visible bacterial growth.

In Vivo Efficacy in a Mouse Model of Urinary Tract Infection (UTI)

This protocol assesses the ability of a DXPS inhibitor to prevent or treat a bacterial infection in a living organism.

Materials:

-

Female mice (e.g., C57BL/6)

-

Uropathogenic E. coli (UPEC) strain

-

DXPS inhibitor (e.g., BAP or a prodrug formulation)

-

Anesthetic

-

Catheter

-

Phosphate-buffered saline (PBS)

-

Equipment for bacterial enumeration (e.g., plating on agar)

Procedure:

-

Anesthetize the mice.

-

Inoculate the bladder of each mouse with a suspension of UPEC via a catheter.

-

Administer the DXPS inhibitor to the mice through a relevant route (e.g., oral gavage, intraperitoneal injection) at specified doses and time points (prophylactic or therapeutic).

-

At a predetermined time post-infection, euthanize the mice.

-

Aseptically harvest the bladder and kidneys.

-

Homogenize the tissues in PBS.

-

Perform serial dilutions of the homogenates and plate on appropriate agar to enumerate the bacterial load (CFU/g of tissue).

-

Compare the bacterial loads in treated versus untreated (control) groups to determine the in vivo efficacy of the inhibitor.

Visualizations

Signaling Pathway and Inhibition

Caption: The DXPS metabolic pathway and its inhibition by Alkyl Acetylphosphonates.

Experimental Workflow for Assessing DXPS Inhibitors

Caption: A typical experimental workflow for the evaluation of DXPS inhibitors.

Conclusion

The inhibition of DXPS by alkyl acetylphosphonates represents a promising strategy for the development of novel antibacterial agents. The data presented in this guide highlight the potent and selective activity of these compounds against a range of bacterial pathogens. The significant difference in the antibacterial activity of BAP in rich versus minimal media underscores the importance of considering the metabolic state of bacteria and the host environment during drug development.[1] The detailed experimental protocols and workflows provided herein offer a framework for researchers to further investigate this important class of inhibitors and their potential as next-generation antibiotics.

References

- 1. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting DXP synthase in human pathogens: enzyme inhibition and antimicrobial activity of butylacetylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]

- 4. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dxps-IN-1: A Novel Bisubstrate Inhibitor of DXP Synthase for Antibacterial Drug Development

Executive Summary

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on unexploited cellular targets. 1-Deoxy-D-xylulose 5-phosphate synthase (DXPS), the first and rate-limiting enzyme of the methylerythritol phosphate (MEP) pathway, represents a promising target as it is essential for many bacterial pathogens but absent in humans. This technical guide provides an in-depth overview of Dxps-IN-1, a potent and selective bisubstrate inhibitor of DXPS. This compound, also identified as Compound 8 in foundational research, leverages the unique catalytic mechanism of DXPS to achieve nanomolar-level inhibition and high selectivity. This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the broader metabolic impact of targeting DXPS, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: The MEP Pathway and DXPS as an Antibacterial Target

Most pathogenic bacteria, unlike humans, rely on the methylerythritol phosphate (MEP) pathway for the biosynthesis of isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP). These are the universal precursors for all isoprenoids, which are vital for numerous cellular functions, including cell wall biosynthesis, electron transport, and signal transduction. The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) catalyzes the first committed step of this pathway: the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[1]

DXP is a critical metabolic branchpoint, feeding into three essential biosynthetic routes:

-

Isoprenoid Synthesis: via the MEP pathway.[1]

-

Thiamin Diphosphate (ThDP, Vitamin B1) Synthesis: ThDP is an essential cofactor for numerous enzymes, including DXPS itself.[2]

-

Pyridoxal Phosphate (PLP, Vitamin B6) Synthesis: PLP is a crucial cofactor for a wide range of metabolic reactions, particularly those involving amino acids.[2]

The essentiality of these three pathways and the absence of the MEP pathway in humans make DXPS an ideal target for the development of selective antibacterial agents.[3]

Mechanism of Action of DXPS and Bisubstrate Inhibition

DXPS is a ThDP-dependent enzyme with a catalytic mechanism that is distinct from other enzymes in its class, such as human pyruvate dehydrogenase (PDH).[4] The key steps are:

-

Pyruvate binds and reacts with the enzyme-bound ThDP cofactor to form a C2α-lactylThDP (LThDP) intermediate.

-

Uniquely, this LThDP intermediate is remarkably stable on DXPS.[5]

-

The binding of the second substrate, D-GAP, induces a conformational change that triggers the decarboxylation of LThDP to form an enamine intermediate.

-

This enamine then attacks D-GAP, leading to the formation of DXP and regeneration of the ThDP cofactor.

This "ligand-gated" mechanism, which requires the formation of a ternary E-LThDP-D-GAP complex before the first chemical turnover (decarboxylation), is a key feature that can be exploited for selective inhibition.[1][5] Inhibitors designed to mimic this ternary complex by occupying both the pyruvate and D-GAP binding sites simultaneously are known as bisubstrate inhibitors. This compound is a prime example of this advanced inhibitor class.[5][6]

Quantitative Data: this compound and Other DXPS Inhibitors

This compound (Compound 8) has demonstrated exceptional potency against E. coli DXPS (EcDXPS) with a nanomolar inhibition constant (Ki). Furthermore, its design as a bisubstrate analog confers remarkable selectivity over related mammalian enzymes.[5][6]

Table 1: In Vitro Activity of this compound

| Compound | Target Enzyme | K |

Selectivity vs. Porcine PDH | Reference(s) |

|---|

| This compound (Cmpd 8) | E. coli DXPS | 2.9 nM | >64,000-fold |[5][6] |

For context, the antibacterial activity of other DXPS inhibitors, such as the alkyl acetylphosphonates (AlkylAPs), has been characterized. Their efficacy is often dependent on the bacterial growth medium, with significantly greater potency observed in minimal media that more closely mimic nutrient-limited host environments.[1]

Table 2: Comparative Antibacterial Activity (MIC) of Selected DXPS Inhibitors

| Inhibitor | Bacterial Strain | MIC in Rich Medium (µM) | MIC in Minimal Medium (µM) | Reference(s) |

|---|---|---|---|---|

| Butyl AP (BAP) | E. coli MG1655 | 2500 | 5 | [1] |

| Butyl AP (BAP) | E. coli (clinical isolate) | >21505 | 11 | [1] |

| Butyl AP (BAP) | Salmonella enterica LT2 | >21505 | 11 | [1] |

| pro-hpAP (Prodrug) | UPEC CFT073 (in urine) | - | 5 |[7][8] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[1]

Experimental Protocols

This assay is used to determine the rate of DXP formation and quantify inhibitor potency (Ki or IC50). It couples the DXPS reaction to the subsequent reaction catalyzed by DXP reductoisomerase (IspC), which consumes NADPH, allowing for spectrophotometric monitoring.[9][10]

Materials:

-

HEPES buffer (pH 8.0)

-

MgCl

2 -

NaCl

-

Thiamin Diphosphate (ThDP)

-

NADPH

-

Purified DXPS enzyme

-

Purified IspC enzyme (coupling enzyme)

-

Pyruvate (substrate 1)

-

D-GAP (substrate 2)

-

Test inhibitor (e.g., this compound)

-

96-well microplate and plate reader capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing HEPES buffer, MgCl

2, NaCl, ThDP, NADPH, and the IspC enzyme. -

Add the DXPS enzyme to the mixture.

-

Add varying concentrations of the test inhibitor to the wells and pre-incubate for a defined period (e.g., 10 minutes at 25°C) to allow for inhibitor-enzyme binding.[10]

-

Initiate the enzymatic reaction by adding a mixture of the substrates, pyruvate and D-GAP.[9]

-

Immediately monitor the decrease in NADPH absorbance at 340 nm over time.

-

Calculate the initial velocity of the reaction from the linear phase of the absorbance curve.

-

Plot the initial velocities against the inhibitor concentrations. The data can be fitted to the Morrison equation for tight-binding inhibitors like this compound to determine the apparent K

i(Kiapp).[5]

This protocol determines the minimum concentration of an antibacterial agent required to inhibit bacterial growth in vitro.

Materials:

-

Bacterial strain of interest (e.g., E. coli).

-

Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth for rich medium, or a defined minimal medium like M9).[1]

-

Test inhibitor stock solution.

-

Sterile 96-well microplates.

-

Bacterial incubator.

Procedure:

-

Grow an overnight culture of the bacterial strain in the chosen medium.

-

Dilute the overnight culture to a standardized inoculum density (e.g., ~5 x 10^5 CFU/mL).

-

In a 96-well plate, perform a serial two-fold dilution of the test inhibitor in the growth medium.

-

Inoculate each well (except for a sterility control) with the standardized bacterial suspension. Include a positive growth control well with no inhibitor.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest inhibitor concentration in which no visible bacterial growth (turbidity) is observed.[1]

Metabolic Impact and Therapeutic Strategy

Inhibiting DXPS with an agent like this compound creates a metabolic bottleneck, simultaneously disrupting the supply of precursors for isoprenoids, ThDP, and PLP. This multi-pathway disruption makes it difficult for bacteria to develop resistance and can create new vulnerabilities.

For example, studies with the DXPS inhibitor BAP have shown that impairing DXPS function in uropathogenic E. coli (UPEC) hinders its ability to adapt to the host urinary tract environment. Specifically, DXPS inhibition prevents the detoxification of D-serine, a host metabolite, because the detoxification process relies on a PLP-dependent enzyme. This creates a metabolic vulnerability that can be exploited with combination therapies.[2][11] This principle highlights the potential for DXPS inhibitors to not only act as standalone agents but also to function as sensitizers in combination therapies against adaptable pathogens.

Challenges and Future Directions

While this compound represents a significant advancement, the development of DXPS inhibitors into clinical candidates faces several challenges common to this class of molecules:

-

Cell Permeability: The charged nature of many inhibitors can limit their ability to cross the bacterial cell wall and membrane. The development of prodrugs, such as pro-hpAP, which are metabolically activated inside the cell, is a promising strategy to overcome this hurdle.[7][8]

-

In Vivo Efficacy: While in vitro potency is high, demonstrating efficacy in animal infection models is the crucial next step. The first in vivo studies using DXPS inhibitors have shown a partial protective effect in a mouse model of UTI, establishing important proof-of-concept.[12][13]

-

Spectrum of Activity: Further studies are needed to determine the spectrum of activity of this compound against a broad range of clinically relevant pathogens.

Future work will likely focus on optimizing the pharmacokinetic properties of bisubstrate inhibitors, evaluating their efficacy in various infection models, and exploring their potential in combination therapies to combat multidrug-resistant bacteria.

Conclusion

This compound is a highly potent and selective bisubstrate inhibitor of DXP synthase, validating the strategy of targeting the unique ternary complex of the DXPS catalytic mechanism. By achieving nanomolar potency and exceptional selectivity, it stands as a powerful chemical probe for studying DXPS function and a promising lead scaffold for the development of a new class of antibiotics. The disruption of multiple essential metabolic pathways through a single molecular target underscores the significant potential of DXPS inhibitors in the urgent search for novel antibacterial therapies.

References

- 1. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme [frontiersin.org]

- 10. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies [ouci.dntb.gov.ua]

- 12. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 1-Deoxy-d-xylulose 5-Phosphate Synthase (DXPS) Inhibitors

Disclaimer: No publicly available information was found for a compound specifically named "Dxps-IN-1". This guide provides a comprehensive overview of the structure-activity relationships of various known inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase (DXPS), serving as a technical resource for researchers and drug development professionals in this area.

Introduction

1-Deoxy-d-xylulose 5-phosphate synthase (DXPS) is a crucial enzyme in the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors in most bacteria, apicomplexan parasites, and plants.[1][2] The absence of this pathway in humans makes DXPS an attractive target for the development of novel antibiotics, antimalarials, and herbicides.[3][4] DXPS catalyzes the thiamine diphosphate (ThDP)-dependent condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-d-xylulose 5-phosphate (DXP).[3][5] DXP is a critical branch-point metabolite, serving as a precursor for the synthesis of thiamine (vitamin B1), pyridoxal (vitamin B6), and isoprenoids.[2][4] This guide delves into the structure-activity relationships of compounds designed to inhibit this key enzyme.

Signaling Pathway and Mechanism

DXPS is a ThDP-dependent enzyme that functions as a dimer.[3][6] Its catalytic mechanism is distinct from other ThDP-dependent enzymes, following a random sequential mechanism where both substrates, pyruvate and D-GAP, can bind to the enzyme independently.[2][3] The binding of D-GAP to the enzyme-C2α-lactylthiamin diphosphate (LThDP) complex significantly accelerates the rate of decarboxylation, a key regulatory step in the catalytic cycle.[2][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Studies of 1-Deoxy-D-Xylulose-5-Phosphate Synthase from Deinococcus radiodurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The MEP Pathway: A Comprehensive Technical Guide to its Activity Across Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents a critical metabolic route for the biosynthesis of isoprenoids, a vast and functionally diverse class of natural products. Isoprenoids are fundamental for life, playing essential roles in processes ranging from cell membrane rigidity and electron transport to photosynthesis and hormone-based signaling. The discovery of the MEP pathway has not only reshaped our understanding of isoprenoid biosynthesis but has also opened new avenues for the development of targeted antimicrobial agents and herbicides, owing to its distinct distribution across the domains of life. This guide provides an in-depth exploration of the organisms in which the MEP pathway is active, detailed experimental protocols for its study, and a compilation of quantitative data to support further research and development.

Distribution of the MEP Pathway Across Organisms

The MEP pathway is characterized by a distinct phylogenetic distribution, making it a prime target for selective inhibitors. Its presence or absence in different organisms is a key factor in the development of drugs with high specificity and low off-target effects in humans.

Active in:

-

Bacteria: The MEP pathway is the primary route for isoprenoid biosynthesis in most eubacteria, including a wide range of pathogenic species.[1][2][3] This includes both Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and many Gram-positive bacteria.[2] Notable pathogens relying on this pathway include Mycobacterium tuberculosis and Chlamydia trachomatis.[4] The essentiality of this pathway for bacterial survival makes it an attractive target for the development of novel antibiotics.

-

Plants: Plants are unique in that they possess both the MEP and the mevalonate (MVA) pathways for isoprenoid biosynthesis, which are spatially segregated within the cell.[1] The MEP pathway is localized in the plastids, where it is responsible for the synthesis of essential isoprenoids such as carotenoids, chlorophylls, and hormones like abscisic acid and gibberellins.[1][5] The cytosolic MVA pathway, on the other hand, produces precursors for sterols and sesquiterpenes.

-

Algae: Green algae are known to utilize the MEP pathway for isoprenoid biosynthesis.[1]

-

Protozoa (Apicomplexa): Several apicomplexan parasites, including the causative agent of malaria, Plasmodium falciparum, rely exclusively on the MEP pathway for isoprenoid synthesis.[3][4] This metabolic distinction from their human hosts is a cornerstone of antimalarial drug development, with the MEP pathway enzymes being validated drug targets.

Inactive in:

-

Archaea: Archaea exclusively utilize the MVA pathway for the synthesis of their unique isoprenoid-based membrane lipids.[1][6][7][8]

-

Fungi: Fungi, including yeasts like Saccharomyces cerevisiae, employ the MVA pathway for isoprenoid biosynthesis.[1] However, some recent studies suggest the possibility of a functional MEP pathway in certain fungal species under specific conditions.[9][10]

-

Animals: Animals, including humans, exclusively use the MVA pathway for the production of all isoprenoids, such as cholesterol and steroid hormones. The absence of the MEP pathway in animals is the primary reason it is considered an excellent target for antimicrobial drugs with minimal host toxicity.[1][4]

Core Signaling Pathway Diagram

References

- 1. profoldin.com [profoldin.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the IspD Enzyme in the MEP Pathway: Identification of a Novel Fragment Class - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylerythritol phosphate pathway to isoprenoids: kinetic modeling and in silico enzyme inhibitions in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Drug Targets in Isoprenoid Biosynthetic Pathway for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dxps-IN-1: A Potent Inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dxps-IN-1, a potent inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). It details the target enzyme and its critical metabolic pathway, the inhibitory characteristics of this compound, and the experimental protocols for its characterization.

Core Concepts: The Target Enzyme and Pathway

This compound targets 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a crucial enzyme in the methylerythritol phosphate (MEP) pathway.[1][2][3][4][5] This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions.[2] The MEP pathway is found in most bacteria, parasites, and plants, but is absent in humans, making DXPS an attractive target for the development of novel antibiotics.[2]

DXPS catalyzes the first committed step in the MEP pathway: the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2] This reaction is dependent on the cofactor thiamine diphosphate (ThDP).[2] Inhibition of DXPS disrupts the production of essential downstream metabolites, including isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), ultimately leading to bacterial cell death.

Quantitative Data for this compound

This compound, also referred to as Compound 8 in the primary literature, is a highly potent, slow, tight-binding inhibitor of E. coli DXPS (EcDXPS).[1][4] It is a bisubstrate analog, featuring a gem-dibenzyl glycine moiety linked to an acetylphosphonate group via a triazole linker.[4] This design allows it to mimic both the pyruvate and D-GAP substrates, contributing to its high affinity for the enzyme.

| Parameter | Value | Target Enzyme | Notes | Reference |

| Ki | 2.9 nM | E. coli DXPS | [1] | |

| Inhibition Type | Slow, tight-binding | E. coli DXPS | Contacts with residues R99 and R478 are crucial for its potent inhibition. | [2][4] |

Experimental Protocols

The primary method for quantifying the inhibitory activity of this compound is a coupled-enzyme assay.

DXPS-IspC Coupled Assay for Inhibitor Potency

This assay measures the production of DXP by DXPS by coupling it to the subsequent reaction catalyzed by DXP reductoisomerase (IspC), which consumes NADPH. The rate of NADPH depletion, monitored by the decrease in absorbance at 340 nm, is directly proportional to the activity of DXPS.

Materials:

-

Recombinant purified E. coli DXPS (EcDXPS)

-

Recombinant purified DXP reductoisomerase (IspC)

-

This compound (or other inhibitors)

-

Enzyme reaction buffer: 100 mM HEPES (pH 8.0), 2 mM MgCl₂, 5 mM NaCl, 1 mM ThDP

-

NADPH

-

Pyruvate

-

D-Glyceraldehyde 3-phosphate (D-GAP)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing EcDXPS (e.g., 100 nM final concentration) and IspC (e.g., 2 µM final concentration) in the enzyme reaction buffer.

-

Inhibitor Pre-incubation: Add varying concentrations of this compound to the wells containing the enzyme mixture. Allow for a pre-incubation period of 10 minutes at 25°C to permit inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrates, pyruvate and D-GAP, to the wells.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C. Record the initial velocities of the reactions.

-

Data Analysis: Plot the initial velocities as a function of the inhibitor concentration. The data can then be fitted to appropriate equations, such as the Morrison equation for tight-binding inhibitors, to determine the Ki value.

Mechanism of Action of this compound

This compound exhibits a slow, tight-binding inhibition mechanism, which is characterized by an initial weak binding event followed by a slower isomerization to a more tightly bound complex. This two-step process contributes to its low nanomolar potency. As a bisubstrate analog, this compound occupies both the pyruvate and D-GAP binding sites within the DXPS active site. This dual occupancy is a key feature that exploits the unique ternary complex formation required by the DXPS catalytic mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of 1-deoxy-D-xylulose-5-phosphate synthase inhibitors

An In-depth Technical Guide to Inhibitors of 1-Deoxy-D-xylulose-5-Phosphate Synthase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical review of inhibitors targeting 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a critical enzyme in the methylerythritol 4-phosphate (MEP) pathway. The MEP pathway is essential for the biosynthesis of isoprenoids in most bacteria, apicomplexan parasites, and plants, but is absent in humans, making its enzymes attractive targets for the development of novel anti-infective agents and herbicides.[1][2] DXS catalyzes the first, rate-limiting step of this pathway, the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP).[3][4]

The MEP Pathway and the Role of DXS

The MEP pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[1] Isoprenoids are a vast and diverse class of molecules with essential functions, including roles in cell wall biosynthesis, electron transport, and as precursors to vitamins and hormones. The central role of DXS in this pathway makes it a key point for metabolic regulation and a prime target for inhibition.

Key Classes of DXS Inhibitors

Several classes of compounds have been investigated as inhibitors of DXS. These can be broadly categorized based on their mechanism of action and chemical structure.

-

Substrate Analogs: These inhibitors mimic the natural substrates of DXS, pyruvate, and D-GAP.

-

Fluoropyruvate: An early example of a mechanism-based inhibitor that acts as a pyruvate mimic. It modifies the thiamine diphosphate (ThDP) cofactor, leading to a dead-end intermediate. However, its lack of specificity for DXS over other ThDP-dependent enzymes limits its therapeutic potential.

-

Acetylphosphonates: This class of compounds also mimics pyruvate. Alkyl acetylphosphonates, such as butylacetylphosphonate (BAP), have shown selective inhibition of bacterial DXS. Structure-activity relationship (SAR) studies have focused on modifying the alkyl chain to improve potency and selectivity.

-

-

Thiamine Diphosphate (ThDP) Mimics: These inhibitors target the binding site of the essential cofactor, ThDP. Given the conserved nature of the ThDP binding site among ThDP-dependent enzymes, achieving selectivity can be challenging.

-

Other Inhibitors:

Quantitative Data on DXS Inhibitors

The following table summarizes the inhibitory activity of selected DXS inhibitors against various organisms.

| Inhibitor | Inhibitor Class | Target Organism/Enzyme | Inhibition Metric | Value | Reference(s) |

| Ketoclomazone (2a) | Other | E. coli DXPS | K | 5 µM (vs. Pyruvate) | [6] |

| E. coli DXPS | K | 9 µM (vs. D-GAP) | [6] | ||

| Porcine PDH E1 | K | 44 nM (vs. ThDP) | [6] | ||

| Carboxylate 3a | Other | E. coli DXPS | K | 5 µM (vs. Pyruvate) | [6] |

| E. coli DXPS | K | 9 µM (vs. D-GAP) | [6] | ||

| Porcine PDH E1 | K | 127 nM (vs. ThDP) | [6] | ||

| Ketoclomazone | Other | H. influenzae | MIC | 12.5 µg/mL | [2] |

| Butylacetylphosphonate | Acetylphosphonate | E. coli DXP synthase | - | Selective Inhibition | [7] |

| Compound 1 | Thiazole derivative | D. radiodurans DXPS | % Inhibition @ 100 µM | 39% | [8] |

| E. coli ΔTolC | MIC | 28 µM | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of DXS inhibitors are provided below.

DXS-DXR Coupled Spectrophotometric Assay

This assay measures DXS activity by coupling the production of DXP to the activity of the subsequent enzyme in the MEP pathway, DXP reductoisomerase (DXR), which reduces DXP to MEP in an NADPH-dependent reaction. The consumption of NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Purified DXS enzyme

-

Purified DXR (IspC) enzyme (in excess)

-

1 M HEPES buffer, pH 8.0

-

1 M MgCl₂

-

1 M NaCl

-

1 M Dithiothreitol (DTT)

-

100 mM Thiamine diphosphate (ThDP)

-

10 mM NADPH

-

100 mM Pyruvate

-

100 mM D-glyceraldehyde 3-phosphate (D-GAP)

-

Inhibitor stock solution

-

96-well microplate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction buffer containing 100 mM HEPES (pH 8.0), 2 mM MgCl₂, 5 mM NaCl, and 2.5 mM DTT.[9]

-

In each well of a 96-well plate, add the following components to the reaction buffer:

-

Pre-incubate the mixture at the desired temperature (e.g., 23°C or 37°C) for a few minutes.[9]

-

Initiate the reaction by adding the substrates, pyruvate and D-GAP, to final concentrations of, for example, 50-250 µM each.[9]

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the IC₅₀ or Kᵢ values by plotting the reaction rates against the inhibitor concentrations.

LC-MS/MS-Based Assay for DXP Quantification

This method allows for the direct and sensitive quantification of DXP produced by the DXS-catalyzed reaction, which is particularly useful for studying inhibitors without the potential for interference with the coupling enzyme used in the spectrophotometric assay.[10][11]

Materials:

-

Purified DXS enzyme

-

Reaction buffer (e.g., 100 mM HEPES, pH 7.5)[11]

-

Substrates (Pyruvate, D-GAP)

-

Cofactors (MgCl₂, ThDP)

-

Inhibitor stock solution

-

Quenching solution (e.g., cold methanol)

-

Internal standard (e.g., ¹³C-labeled DXP)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing reaction buffer, DXS enzyme, cofactors, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the substrates.

-

Incubate the reaction at a controlled temperature for a specific time (e.g., 10 minutes).

-

-

Sample Quenching and Preparation:

-

Stop the reaction by adding a quenching solution (e.g., cold methanol).

-

Add a known concentration of the internal standard.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate DXP from other reaction components using a suitable HPLC gradient.

-

Detect and quantify DXP and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

The specific MRM transitions for DXP and the internal standard need to be optimized for the instrument used.

-

-

Data Analysis:

-

Calculate the amount of DXP produced in each reaction by comparing the peak area ratio of DXP to the internal standard against a standard curve.

-

Determine the inhibitory effect by comparing the amount of DXP produced in the presence and absence of the inhibitor.

-

Visualizations

MEP Pathway

Caption: The Methylerythritol 4-Phosphate (MEP) Pathway with the DXS inhibition point.

Experimental Workflow: DXS-DXR Coupled Assay

Caption: Workflow for the DXS-DXR coupled spectrophotometric assay.

Logical Relationship: Virtual Screening Workflow for DXS Inhibitors

Caption: A typical workflow for virtual screening of potential DXS inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The herbicide ketoclomazone inhibits 1-deoxy-D-xylulose 5-phosphate synthase in the 2-C-methyl-D-erythritol 4-phosphate pathway and shows antibacterial activity against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis: Focus on Two Potential Drug Targets: DXR and IDI-2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of ketoclomazone and its analogues as inhibitors of 1-deoxy-d-xylulose 5-phosphate synthases and other thiamine diphosphate (ThDP)-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of ketoclomazone and its analogues as inhibitors of 1-deoxy-d-xylulose 5-phosphate synthases and other thiamine diphosphate (ThDP)-dependent enzymes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. Targeting the Unique Mechanism of Bacterial 1-deoxy-D-xylulose 5-phosphate (DXP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solubilizing Dxps-IN-1 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dxps-IN-1 is a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a key enzyme in the methylerythritol phosphate (MEP) pathway.[1][2][3] This pathway is essential for the biosynthesis of isoprenoids in most bacteria, plants, and apicomplexan parasites, but is absent in humans, making DXPS an attractive target for the development of novel antibacterial agents and herbicides.[3][4][5][6] Proper solubilization of this compound is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide detailed protocols for the solubilization and use of this compound, ensuring its stability and bioavailability in a cellular context.

Chemical Properties and Solubility

Table 1: General Properties of this compound

| Property | Description |

| Target | 1-deoxy-D-xylulose-5-phosphate synthase (DXPS)[1] |

| Pathway | Methylerythritol phosphate (MEP) pathway[3][4] |

| Reported Activity | Inhibitor of E. coli DXPS with a Ki of 2.9 nM; exhibits antibacterial activity[1] |

| Common Solvent | Dimethyl sulfoxide (DMSO) is recommended for initial stock solution preparation.[7] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound. It is recommended to perform a small-scale solubility test first to determine the optimal concentration for the stock solution.

Materials:

-

This compound (powder)

-

Anhydrous, sterile Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Bring the vial of this compound powder and anhydrous DMSO to room temperature.

-

Calculate the required amount of this compound and DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Carefully weigh the this compound powder and add it to a sterile vial.

-

Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle heating up to 37°C can also be applied, but care should be taken to avoid degradation.[7]

-

Once completely dissolved, visually inspect the solution for any particulates.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[7]

Table 2: Recommended Starting Concentrations for Stock and Working Solutions

| Solution | Recommended Solvent | Suggested Concentration Range | Storage Conditions |

| Stock Solution | Anhydrous DMSO | 1-20 mM (determine empirically) | -20°C or -80°C (long-term) |

| Intermediate Dilution | Anhydrous DMSO | 100 µM - 1 mM | -20°C (short-term) |

| Working Solution | Cell culture medium | 10 nM - 10 µM (final assay concentration) | Use immediately |

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.

Materials:

-

This compound concentrated stock solution in DMSO

-

Sterile cell culture medium (pre-warmed to 37°C)

-

Sterile polypropylene tubes

Procedure:

-

Thaw an aliquot of the this compound DMSO stock solution at room temperature.

-

Perform serial dilutions of the stock solution in DMSO if necessary to achieve an intermediate concentration. This can help prevent precipitation when diluting into the aqueous medium.

-

To prepare the final working solution, dilute the DMSO stock or intermediate solution into pre-warmed cell culture medium. It is crucial to add the DMSO solution to the medium and mix immediately by gentle pipetting or inversion.

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, with 0.1% being ideal for most cell lines to avoid solvent-induced cytotoxicity.

-

Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound treated samples.

-

Use the freshly prepared working solution immediately for your cell-based assay.

Mandatory Visualizations

Caption: Experimental workflow for solubilizing and using this compound.

Caption: The MEP pathway and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functional Identification of 1-Deoxy-d-Xylulose-5-Phosphate Synthase (DXPS) as an Effective Herbicide Target for the Discovery of Novel Potent Inhibitors through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DXP Synthase Function in a Bacterial Metabolic Adaptation and Implications for Antibacterial Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. file.selleckchem.com [file.selleckchem.com]

Application of DXP Synthase Inhibitors in Antimicrobial Research

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial targets. 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) has emerged as a promising target for the development of new antibiotics. DXPS is a key enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids in most bacteria, but absent in humans. Isoprenoids are vital for various cellular processes, including cell wall synthesis and electron transport, making the MEP pathway an attractive target for selective antibacterial agents. This document provides detailed information on the application of DXP synthase inhibitors, specifically focusing on Butyl Acetylphosphonate (BAP) and the prodrug Homopropargyl Acetylphosphonate (pro-hpAP), in antimicrobial research. While the specific term "Dxps-IN-1" is not a standardized identifier in the reviewed literature, BAP and pro-hpAP represent well-characterized inhibitors of this enzyme.

Mechanism of Action

DXP synthase catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (D-GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). Inhibitors like BAP are synthetic analogs of the substrate pyruvate. They act by binding to the active site of the DXPS enzyme, preventing the natural substrate from binding and thereby inhibiting the entire MEP pathway. This disruption of isoprenoid biosynthesis leads to bacterial cell death. To enhance cellular uptake, particularly in Gram-negative bacteria, a prodrug strategy has been successfully employed. For instance, pro-hpAP is an enamide prodrug of homopropargyl acetylphosphonate that is designed to be transported into the bacterial cell via peptide transporters, where it is then hydrolyzed to release the active inhibitor.[1][2]

Data Presentation

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for BAP and pro-hpAP against a range of bacterial species.

| Compound | Organism | Strain | MIC (µM) | Reference |

| Butyl Acetylphosphonate (BAP) | Escherichia coli | MG1655 | 5 | [1] |

| Escherichia coli (UPEC) | CFT073 | 1250 (in urine) | [3] | |

| Pro-hpAP | Escherichia coli | MG1655 | ~0.02 | [3] |

| Escherichia coli (UPEC) | CFT073 | 5 (in urine) | [3] | |

| Salmonella typhimurium | <0.625 | [1] | ||

| Enterobacter cloacae | <0.625 | [1] | ||

| Klebsiella oxytoca | 10 | [1] | ||

| Pseudomonas aeruginosa | >40 | [1] | ||

| Pseudomonas fluorescens | >40 | [1] |

Cytotoxicity

Evaluating the cytotoxic potential of antimicrobial compounds against mammalian cells is crucial for assessing their safety profile. While specific IC50 values for BAP and pro-hpAP against mammalian cell lines were not detailed in the reviewed literature, studies on the in vivo efficacy of these compounds in mouse models have provided some safety information. BAP was reported to be well-tolerated at high doses in mice.[1] Similarly, acute safety studies of pro-hpAP in mice showed no signs of toxicity.[3]

A generalized protocol for determining the cytotoxicity of a compound using a mammalian cell line is provided in the Experimental Protocols section.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from standard methodologies and is suitable for determining the MIC of DXP synthase inhibitors.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound (e.g., BAP, pro-hpAP) stock solution

-

Resazurin solution (optional, for viability indication)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Prepare a bacterial inoculum suspension and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 100 µL of the diluted bacterial suspension to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.

Materials:

-

Bacterial culture in logarithmic growth phase

-

MHB or other appropriate broth

-

Test compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar plates

Procedure:

-

Prepare flasks containing MHB with the test compound at the desired concentrations.

-

Inoculate the flasks with a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control flask without the compound.

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate a defined volume of each dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound on a mammalian cell line (e.g., HepG2, A549).

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualizations

Caption: Signaling pathway of DXP synthase and its inhibition.

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

Caption: Logical relationship of prodrug activation and target inhibition.

References

Probing Bacterial Metabolic Pathways with Dxps-IN-1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the exploration of novel bacterial targets. The methylerythritol phosphate (MEP) pathway, essential for the biosynthesis of isoprenoids in most bacteria but absent in humans, presents a promising avenue for the development of new anti-infective agents. The first enzyme in this pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), is a critical control point and an attractive target for selective inhibition.[1][2][3][4][5]

This document provides detailed application notes and protocols for utilizing Dxps-IN-1 , a representative alkyl acetylphosphonate inhibitor of DXPS, to probe bacterial metabolic pathways. For the purpose of this guide, we will focus on Butyl Acetylphosphonate (BAP) as a well-characterized example of this class of inhibitors. These protocols are designed to assist researchers in investigating the metabolic consequences of DXPS inhibition, identifying metabolic vulnerabilities, and screening for new antibacterial compounds.

Mechanism of Action

This compound (represented by BAP) acts as a competitive inhibitor of DXPS with respect to its substrate, pyruvate.[1] It mimics the natural substrate and binds to the active site of the enzyme, preventing the synthesis of 1-deoxy-D-xylulose 5-phosphate (DXP), the first intermediate in the MEP pathway. This blockade disrupts the downstream production of essential isoprenoids, which are vital for various cellular processes, including cell wall biosynthesis, electron transport, and quorum sensing.

Quantitative Data Summary

The inhibitory activity of this compound (represented by BAP) against DXPS and its effect on bacterial growth are summarized below. It is crucial to note that the antimicrobial potency of BAP is highly dependent on the composition of the growth medium.[6]

| Parameter | Organism | Value | Conditions | Reference |

| Ki (app) | Mycobacterium tuberculosis DXPS | 4 ± 2 µM | Enzyme assay | [7] |

| Yersinia pestis DXPS | 7.5 ± 0.9 µM | Enzyme assay | [7] | |

| Salmonella enterica DXPS | 8.4 ± 0.4 µM | Enzyme assay | [7] | |

| Escherichia coli DXPS | ~low µM | Enzyme assay | [7] | |

| MIC | Escherichia coli | >1000 µg/mL | Rich medium (Mueller-Hinton Broth) | [6] |

| Escherichia coli | ~1 µg/mL | Minimal medium (M9) | [6] | |

| Uropathogenic E. coli (CFT073) | 5 µM (pro-drug) | Urine | [8] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest in both rich and minimal media to assess the medium-dependent activity.

Materials:

-

This compound (e.g., Butyl Acetylphosphonate) stock solution (e.g., 10 mg/mL in sterile water or DMSO)

-

Bacterial strain of interest

-

Rich medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)

-

Minimal medium (e.g., M9 minimal medium supplemented with a carbon source like glucose)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the bacterial strain into 5 mL of the chosen medium.

-

Incubate overnight at the optimal temperature with shaking.

-

Dilute the overnight culture to achieve a starting concentration of approximately 5 x 105 CFU/mL in fresh medium.

-

-

Prepare Serial Dilutions of this compound:

-

In a sterile 96-well plate, add 100 µL of the appropriate medium to wells A2 through A12.

-

Add 200 µL of the this compound stock solution at the desired starting concentration to well A1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well A1 to A2, mix, then transfer 100 µL from A2 to A3, and so on, up to well A11. Discard 100 µL from well A11. Well A12 will serve as the no-drug control.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (A1 to A12).

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Protocol 2: Metabolomic Analysis of this compound Treated Bacteria

This protocol provides a general framework for analyzing changes in the bacterial metabolome upon treatment with this compound. This can help identify the specific metabolic pathways affected by DXPS inhibition.

Materials:

-

This compound

-

Bacterial strain of interest

-

Appropriate growth medium (minimal medium is recommended to observe clearer metabolic shifts)

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solution (e.g., acetonitrile/methanol/water, 40:40:20, -20°C)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the bacterial culture to mid-exponential phase.

-

Divide the culture into two flasks: one treated with this compound at a sub-inhibitory concentration (e.g., 0.5x MIC) and an untreated control.

-

Incubate for a defined period (e.g., 2-4 hours).

-

-

Metabolite Quenching and Extraction:

-

Rapidly harvest the cells by centrifugation at a low temperature.

-

Immediately resuspend the cell pellet in ice-cold quenching solution to halt metabolic activity.

-

Centrifuge and discard the supernatant.

-

Add the cold extraction solution to the cell pellet, vortex thoroughly, and incubate on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites using a suitable LC-MS method for polar metabolites.

-

Identify and quantify metabolites by comparing retention times and mass-to-charge ratios with a standard library.

-

-

Data Analysis:

-

Perform statistical analysis (e.g., t-test, volcano plot) to identify metabolites that are significantly altered in the this compound treated group compared to the control.

-

Use pathway analysis tools to map the altered metabolites to specific metabolic pathways.

-

Logical Framework for Probing Metabolic Pathways

The use of this compound as a chemical probe follows a logical progression to elucidate its impact on bacterial metabolism.

References

- 1. Targeting DXP synthase in human pathogens: enzyme inhibition and antimicrobial activity of butylacetylphosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomic profiling reveals bacterial metabolic adaptation strategies and new metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apo structure of Mycobacterium tuberculosis 1-deoxy-d-xylulose 5-phosphate synthase DXPS: Dynamics and implications for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First crystal structures of 1-deoxy-d-xylulose 5-phosphate synthase (DXPS) from Mycobacterium tuberculosis indicate a d… [ouci.dntb.gov.ua]

- 5. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigating inhibitors of 1-deoxy-d-xylulose 5-phosphate synthase in a mouse model of UTI - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dxps-IN-1 Treatment for Different Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The methylerythritol phosphate (MEP) pathway, essential for the biosynthesis of isoprenoids in most bacteria but absent in humans, presents a promising target for novel antibacterial agents. A key enzyme in this pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which catalyzes the first committed step. Inhibition of DXPS disrupts the production of essential molecules, leading to bacterial cell death.